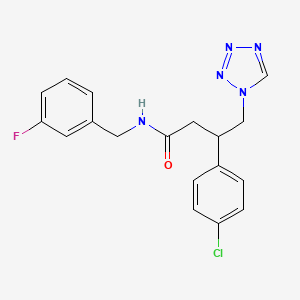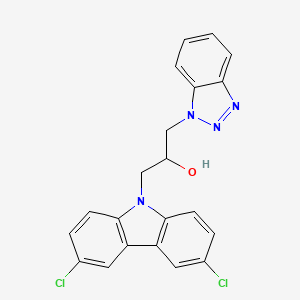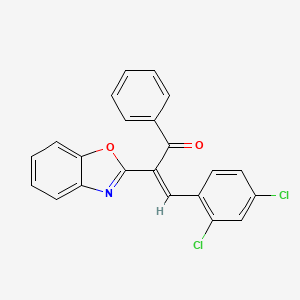![molecular formula C14H16F3N3O4S B15102586 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B15102586.png)
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a trifluoromethylphenyl group, and a glycinamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and other research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other glycinamide derivatives and compounds with trifluoromethylphenyl or dioxidotetrahydrothiophenyl groups. Examples include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers .
- Indole derivatives with similar biological activities .
Uniqueness
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H16F3N3O4S |
|---|---|
Molekulargewicht |
379.36 g/mol |
IUPAC-Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H16F3N3O4S/c15-14(16,17)9-1-3-10(4-2-9)19-12(21)7-18-13(22)20-11-5-6-25(23,24)8-11/h1-4,11H,5-8H2,(H,19,21)(H2,18,20,22) |
InChI-Schlüssel |
HPPOUSOHCMUNMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B15102506.png)

![5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102512.png)
![N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15102532.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B15102538.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15102549.png)
![4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde](/img/structure/B15102554.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15102561.png)


![methyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102579.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15102610.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B15102617.png)
